(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Description
The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes an ethyl carboxylate group at position 6, a methyl group at position 5, and a benzylideneamino moiety substituted with a furan-2-carbonyloxy group at position 3. The (E)-configuration of the benzylidene double bond is critical for spatial arrangement and intermolecular interactions. This scaffold is of interest due to its structural similarity to bioactive heterocycles, which are often explored for antimicrobial, anticancer, or kinase-inhibitory properties .
Properties
IUPAC Name |
ethyl 3-[(E)-[4-(furan-2-carbonyloxy)phenyl]methylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-3-29-22(28)18-13(2)17-19(32-18)23-12-25(20(17)26)24-11-14-6-8-15(9-7-14)31-21(27)16-5-4-10-30-16/h4-12H,3H2,1-2H3/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWZMEIEGRIKQR-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Core: Tetrahydropyrimidine (non-aromatic) vs. dihydrothienopyrimidine (partially aromatic). Substituents: Methoxymethyl-furan at position 4 vs. furanoyloxybenzylidene at position 3. Synthesis: Prepared via a Biginelli reaction catalyzed by PTSA, contrasting with the target compound’s likely multi-step synthesis involving Schiff base formation .
- Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Core: Thiazolo[3,2-a]pyrimidine (sulfur and nitrogen heteroatoms) vs. thieno[2,3-d]pyrimidine (sulfur only). Substituents: Carboxybenzylidene group vs. furanoyloxybenzylidene. The carboxylate in this analog enhances crystallinity, forming triclinic crystals (space group $ P1 $) with intermolecular hydrogen bonds .
- 3-Amino-5-methyl-4-oxo-N-aryl derivatives (): Core: Similar thieno[2,3-d]pyrimidine backbone but lacks the benzylideneamino group. Functionalization: Amino and aryl groups at position 3 instead of the furanoyloxybenzylidene, which may reduce steric hindrance and alter solubility .
Spectroscopic and Structural Analysis
- NMR Profiling (): Key proton environments in thieno[2,3-d]pyrimidine derivatives are highly conserved, as shown by the near-identical $ ^1H $-NMR shifts in most regions (e.g., aromatic protons). However, substituents at positions 29–36 (region B) and 39–44 (region A) induce distinct chemical shift deviations. For the target compound, the furanoyloxybenzylidene group likely perturbs region B (benzylidene protons) and region A (furan carbonyl proximity), similar to how methoxymethyl-furan alters shifts in tetrahydropyrimidines .
Crystallographic Data ():
The thiazolo[3,2-a]pyrimidine analog crystallizes in a triclinic system ($ P1 $) with a unit cell volume of 1420.6 ų, stabilized by hydrogen bonds between carboxylate and DMF. The target compound’s extended benzylidene-furan system may favor similar packing but with π-π stacking due to aromatic furan interactions .
Physicochemical and Functional Implications
- Solubility: The ethyl carboxylate and polar furanoyloxy groups enhance aqueous solubility compared to purely aromatic analogs (e.g., unsubstituted thienopyrimidines).
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous thiazolo[3,2-a]pyrimidine derivatives are synthesized via refluxing intermediates (e.g., substituted benzaldehyde and thiourea derivatives) in acetic acid/acetic anhydride with sodium acetate as a catalyst. Reaction conditions (8–10 hours at 100–110°C) and purification by recrystallization (ethyl acetate/ethanol) are critical for achieving >75% yields .
Q. How is the molecular structure confirmed and purity assessed?
Structural confirmation relies on single-crystal X-ray diffraction (e.g., triclinic crystal system, space group P1) and spectroscopic methods:
- NMR : Assignments of aromatic protons, methyl groups, and carbonyl resonances.
- Mass Spectrometry : Molecular ion peaks matching the calculated mass (e.g., [M+H]⁺).
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Q. What spectroscopic techniques are essential for characterization?
Q. What are the solubility and stability profiles under experimental conditions?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests (TGA/DSC) show decomposition above 200°C. Store at –20°C under inert atmosphere to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How to optimize reaction conditions for improved yields?
- Catalyst screening : Transition metals (Pd/Cu) enhance cyclization efficiency .
- Solvent effects : DMF or toluene improves solubility of hydrophobic intermediates.
- Temperature control : Stepwise heating (60°C → 110°C) minimizes side reactions .
- In-line monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry .
Q. How do substituent variations on the benzylidene group influence bioactivity?
- Electron-withdrawing groups (e.g., halogens) increase electrophilicity, enhancing enzyme inhibition (e.g., kinase targets).
- Electron-donating groups (e.g., methoxy) improve membrane permeability but reduce target affinity.
- Systematic SAR studies : Compare IC₅₀ values of analogs with substituted benzylidene moieties in enzymatic assays .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylates) that may skew results.
- Dose-response validation : Repeat experiments with purified batches to confirm reproducibility .
Q. What computational methods predict target interactions?
- Molecular docking : Simulate binding to kinase domains (e.g., PDB: 3ERT) using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS).
- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with activity data .
Q. How to analyze reaction byproducts and impurities?
- LC-HRMS : Detect trace impurities (e.g., de-esterified products) with mass accuracy <5 ppm.
- Isolation via prep-HPLC : Collect fractions for structural elucidation (NMR, IR).
- Mechanistic studies : Identify intermediates via quenching reactions at timed intervals .
Q. What strategies enhance selectivity in biological assays?
- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects.
- Co-crystallization : Determine binding modes with X-ray crystallography to guide structural refinements.
- Prodrug design : Mask carboxylate groups to improve bioavailability and reduce non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
